4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
CAS No.: 1219971-91-1
Cat. No.: VC2998376
Molecular Formula: C12H12ClN5
Molecular Weight: 261.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219971-91-1 |
|---|---|
| Molecular Formula | C12H12ClN5 |
| Molecular Weight | 261.71 g/mol |
| IUPAC Name | 4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-6-5-8-3-1-2-4-9(8)7-18/h1-4H,5-7H2,(H2,14,15,16,17) |
| Standard InChI Key | WNWAWPLQHRIXSF-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl |
Introduction
Chemical Structure and Properties
Structural Features
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine possesses a complex molecular architecture featuring multiple functional groups and ring systems. The core structure includes a 1,3,5-triazine ring system substituted with an amino group, a chloro group, and an isoquinoline moiety. The isoquinoline component exists in a partly reduced form as a 3,4-dihydro-2(1H)-isoquinolinyl group, which contributes to the compound's three-dimensional configuration and potential for specific molecular interactions .
The structural representation can be described using various chemical notation systems, including SMILES and InChI notations, which provide standardized methods for representing the molecule's structure:
| Structural Representation | Notation |
|---|---|
| SMILES | C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl |
| InChI | InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-6-5-8-3-1-2-4-9(8)7-18/h1-4H,5-7H2,(H2,14,15,16,17) |
| InChIKey | WNWAWPLQHRIXSF-UHFFFAOYSA-N |
Table 1: Chemical representation systems for 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
Physicochemical Properties
The physicochemical properties of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine are essential for understanding its behavior in different environments and its potential interactions with biological systems. The compound possesses specific properties that characterize its physical state and chemical behavior:
Table 2: Physicochemical properties of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
The compound's moderate lipophilicity (XLogP3-AA value of 2.6) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for membrane permeability while maintaining some water solubility . The presence of hydrogen bond donors and acceptors indicates potential for specific molecular interactions that could be relevant for binding to biological targets.
Synthesis Methodologies
The synthesis of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine can be accomplished through various chemical pathways, with one notable approach being the one-pot synthesis utilizing Ullmann's coupling reaction. This synthetic method employs a copper(I) catalyst to facilitate nucleophilic substitution reactions on dichlorotriazinyl compounds, enabling the formation of the desired molecular structure.
The general synthetic procedure typically involves several key steps:
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Preparation of a suitable triazine precursor, often a dichlorotriazine derivative
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Reaction with the isoquinoline component under controlled conditions
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Catalysis using copper(I) compounds to facilitate the coupling reaction
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Purification procedures to isolate the target compound
Specific reaction conditions, including temperature, solvent systems, and catalytic ratios, can significantly influence the efficiency and yield of the synthesis. The selection of appropriate reaction parameters is crucial for optimizing the production of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine with high purity and yield.
The synthesis of triazine derivatives often involves specialized techniques that enable the selective functionalization of the triazine core structure. Patents related to similar triazine compounds detail various synthetic approaches that might be adaptable for the preparation of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine .
Chemical Reactivity
The chemical reactivity of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine is largely determined by its functional groups and molecular architecture. The compound can participate in various chemical transformations that are characteristic of triazine derivatives and compounds containing amino and chloro substituents.
Key reactive sites within the molecule include:
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The chloro substituent on the triazine ring, which is susceptible to nucleophilic substitution reactions
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The amino group, which can participate in various transformations including acylation and alkylation
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The isoquinoline nitrogen, which possesses nucleophilic properties
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The triazine ring system, which can undergo various ring modifications depending on reaction conditions
Under appropriate conditions, the compound can react with various nucleophiles to yield substitution products with potentially enhanced biological activities or novel properties. The reactivity profile of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine suggests possibilities for further derivatization to create libraries of related compounds for structure-activity relationship studies.
The mechanism of chemical reactions involving this compound likely involves initial interaction with nucleophiles at reactive sites, followed by substitution or addition reactions depending on the specific conditions and reagents employed.
Biological Activities and Applications
Research Applications
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine is primarily designated for non-human research purposes, with specific restrictions against therapeutic or veterinary use. The compound serves as a valuable research tool for exploring structure-activity relationships, developing novel synthetic methodologies, and investigating potential biological interactions.
Applications in research contexts may include:
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Use as a building block for the synthesis of more complex molecules
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Employment as a probe for investigating specific biological mechanisms
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Utilization in structure-activity relationship studies to understand the influence of structural modifications on biological activity
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Application in the development of novel synthetic methodologies for triazine-based compounds
The compound's structural features make it particularly valuable for research aimed at understanding the biological implications of triazine-isoquinoline hybrid molecules and their potential applications in pharmaceutical development.
Related Compounds
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine belongs to a broader family of triazine derivatives with diverse structural features and potential applications. Related compounds include other substituted triazines, particularly those containing isoquinoline or similar heterocyclic moieties .
Notable related compounds include:
| Compound | Structural Relationship | Notable Features |
|---|---|---|
| 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine | Similar triazine core with different substituent | Contains isopropyl group instead of isoquinoline moiety |
| 4-(1h-indazol-5-yl)-6-morpholin-4-yl-n-(pyridin-2-ylmethyl)-1,3,5-triazin-2-amine | Related triazine with different substituents | Contains indazole and morpholine groups |
| 4-Aryl-N-phenyl-1,3,5-triazin-2-amines | Similar triazine core with different substituent pattern | Different substitution pattern with potential therapeutic applications |
Table 3: Structurally related triazine compounds
Patents describe various triazine derivatives with potential applications as therapeutic agents, suggesting that compounds with structural similarities to 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine may possess valuable biological properties . These related compounds often feature similar core structures with variations in substituent patterns, potentially leading to diverse biological profiles.
The structural similarities between these compounds provide valuable insights into the relationship between molecular structure and biological activity, facilitating the development of structure-activity relationships that can guide the design of novel compounds with enhanced properties .
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